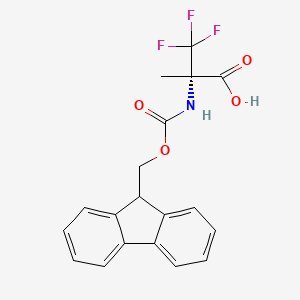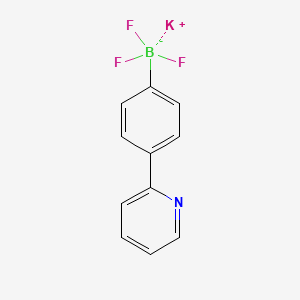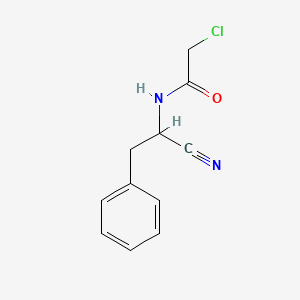![molecular formula C10H16F2N4O2 B13466969 tert-butyl N-{[3-(azidomethyl)-2,2-difluorocyclopropyl]methyl}carbamate](/img/structure/B13466969.png)
tert-butyl N-{[3-(azidomethyl)-2,2-difluorocyclopropyl]methyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-{[3-(azidomethyl)-2,2-difluorocyclopropyl]methyl}carbamate is a synthetic organic compound that features a unique combination of functional groups, including an azide, a difluorocyclopropyl ring, and a carbamate
Vorbereitungsmethoden
The synthesis of tert-butyl N-{[3-(azidomethyl)-2,2-difluorocyclopropyl]methyl}carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the difluorocyclopropyl ring: This can be achieved through the reaction of a suitable alkene with a difluorocarbene source under controlled conditions.
Introduction of the azidomethyl group: The azidomethyl group can be introduced via nucleophilic substitution reactions using sodium azide and an appropriate leaving group.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base to form the carbamate.
Analyse Chemischer Reaktionen
tert-Butyl N-{[3-(azidomethyl)-2,2-difluorocyclopropyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitrenes, which can further react to form various products.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.
Deprotection: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride), and acidic conditions (e.g., trifluoroacetic acid).
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-{[3-(azidomethyl)-2,2-difluorocyclopropyl]methyl}carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique functional groups make it a valuable intermediate in the synthesis of complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as fluorinated polymers or advanced coatings.
Wirkmechanismus
The mechanism of action of tert-butyl N-{[3-(azidomethyl)-2,2-difluorocyclopropyl]methyl}carbamate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The azide group can also participate in click chemistry reactions, forming stable triazole linkages with alkynes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-butyl N-{[3-(azidomethyl)-2,2-difluorocyclopropyl]methyl}carbamate include:
tert-Butyl carbamate: A simpler carbamate compound used in various synthetic applications.
tert-Butyl N-(azidomethyl)carbamate: A related compound with an azidomethyl group but lacking the difluorocyclopropyl ring.
Difluorocyclopropyl carbamates: Compounds with similar difluorocyclopropyl rings but different substituents.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C10H16F2N4O2 |
|---|---|
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
tert-butyl N-[[3-(azidomethyl)-2,2-difluorocyclopropyl]methyl]carbamate |
InChI |
InChI=1S/C10H16F2N4O2/c1-9(2,3)18-8(17)14-4-6-7(5-15-16-13)10(6,11)12/h6-7H,4-5H2,1-3H3,(H,14,17) |
InChI-Schlüssel |
RMXBLWVTTVNBJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1C(C1(F)F)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-bromo-8-methylTetrazolo[1,5-a]pyridine](/img/structure/B13466896.png)
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride](/img/structure/B13466900.png)

![4-{[(1S)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid](/img/structure/B13466908.png)




![2-Amino-2-{4-[amino(carboxy)methyl]phenyl}acetic acid](/img/structure/B13466928.png)
![tert-butyl N-[2-(2,6-dimethylpyrimidin-4-yl)ethyl]carbamate](/img/structure/B13466941.png)
![4-[4-(Fluorosulfonyl)phenoxy]benzoic acid](/img/structure/B13466944.png)
![Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B13466960.png)

